![molecular formula C19H22N2O4S B2998914 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide CAS No. 946337-73-1](/img/structure/B2998914.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine-2,4-dione derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .Aplicaciones Científicas De Investigación
Antidiabetic and Antihyperlipidemic Potential
A novel series of thiazolidinedione derivatives, including compounds similar to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide, were synthesized and investigated for their antidiabetic activity. These compounds demonstrated significant blood glucose and triglyceride lowering activity, comparable to standard drugs like pioglitazone. This suggests their potential as antidiabetic and antihyperlipidemic agents (Shrivastava et al., 2016).
Anticonvulsant and Sedative Properties
Another research focused on similar thiazolidinedione derivatives as potential anticonvulsant agents. Some of the synthesized compounds showed considerable anticonvulsant activity, along with sedative-hypnotic properties without impairing learning and memory. This indicates the application of such compounds in the treatment of conditions like epilepsy and associated disorders (Faizi et al., 2017).
Antibacterial Activity
Research on thiazolidinedione derivatives has also explored their antibacterial properties. Certain compounds showed significant activity against Gram-positive bacteria, suggesting their potential use in developing new antibacterial agents (Trotsko et al., 2018).
Antimicrobial and Antifungal Applications
Synthesized thiazolidinedione compounds, including structures similar to the subject compound, have demonstrated in vitro antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as inhibitory action against certain fungi. This underlines their potential as therapeutic agents in treating microbial diseases (Desai et al., 2013).
Potential in Hypoglycemic and Hypolipidemic Therapy
Synthesis and evaluation of novel thiazolidinedione analogs for hypoglycemic and hypolipidemic activity in animal models suggest their applicability in managing conditions like type-2 diabetes (Mehendale-Munj et al., 2011).
Direcciones Futuras
Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)25-18-10-4-15(5-11-18)19(22)20-16-6-8-17(9-7-16)21-12-3-13-26(21,23)24/h4-11,14H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXWDDHWBRDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)
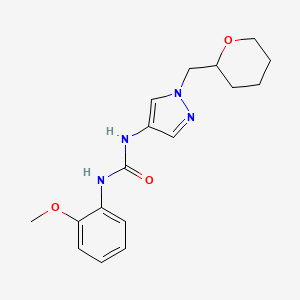
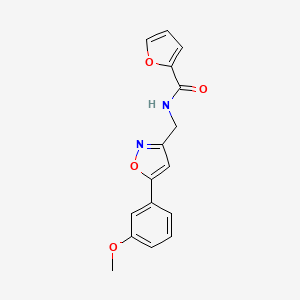
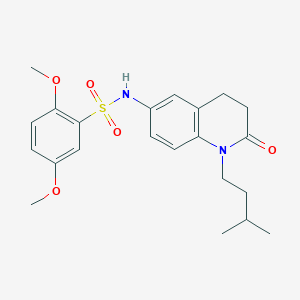
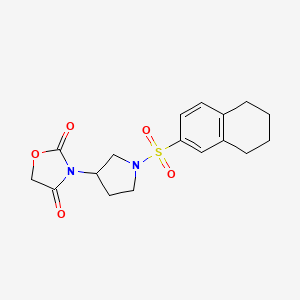
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2998836.png)
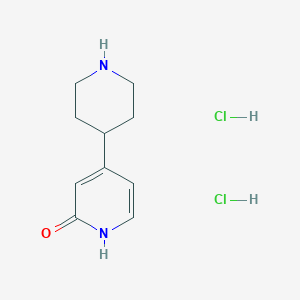
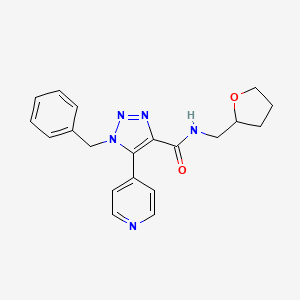
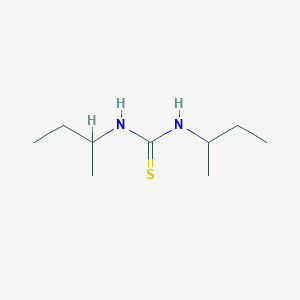
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2998846.png)
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2998849.png)
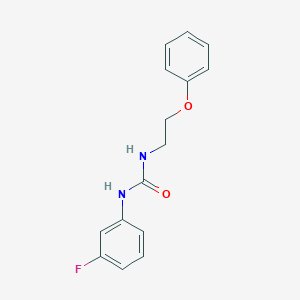
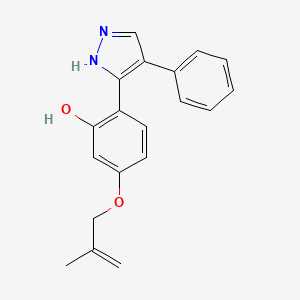
![methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid](/img/structure/B2998854.png)